1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
The compound “1’-cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic molecule. It contains a spiro[isobenzofuran-1,3’-piperidin] core, which is a type of spiro compound where two rings share a single atom . The term “cinnamoyl” suggests the presence of a cinnamoyl group, which is derived from cinnamic acid, a compound with a structure similar to that of cinnamon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar spiro[isobenzofuran-1,3’-piperidin] derivatives have been synthesized through various methods . One such method involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the spiro[isobenzofuran-1,3’-piperidin] core and the cinnamoyl group . Spiro compounds are known for their structural diversity and the presence of a quaternary carbon atom .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
1'-Cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives have been studied for their affinity and selectivity towards sigma ligands. These compounds, related to Lu 28-179, a selective sigma 2 ligand, have been explored to determine factors affecting sigma 1/sigma 2 affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Agents
These spiro compounds have also been synthesized and evaluated as potential central nervous system agents. Their synthesis was inspired by the recognition of certain moieties common to antidepressants, leading to the creation of compounds like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (Bauer et al., 1976).
Diuretic and Antihypertensive Properties
Spiro[isobenzofuran-1(3H),4'-piperidines] have been reported for their diuretic and antihypertensive properties. Particularly, the synthesis and activity of N-sulfur derivatives of these compounds show significant species-specific activity in rats (Klioze & Novick, 1978).
Neurokinin Receptor Antagonists
These compounds have been explored as neurokinin receptor antagonists. For instance, a spiro-substituted piperidine was designed and synthesized, demonstrating potent inhibitory activity against bronchoconstriction in guinea pigs (Kubota et al., 1998).
Central Nervous System Depressants
Research has also been conducted on the use of these spiro compounds as central nervous system depressants. The synthesis of various analogues has shown that these compounds can be more potent than certain established drugs in specific tests (Allen et al., 1978).
Future Directions
properties
IUPAC Name |
1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-19(12-11-16-7-2-1-3-8-16)22-14-6-13-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-12H,6,13-15H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKTUGSAPYXONV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CN(C1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one |
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